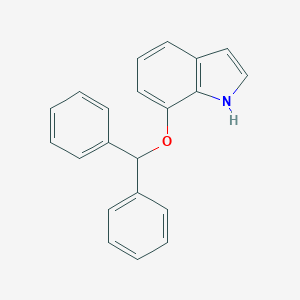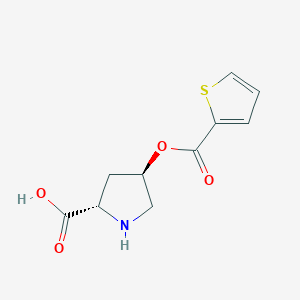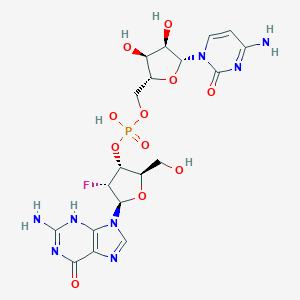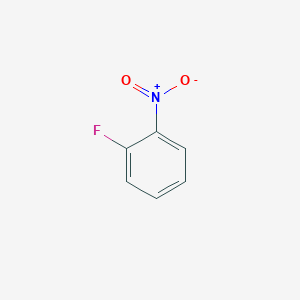
4-Piperazin-1-ylbutan-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Piperazin-1-ylbutan-2-amine, also known as PBA, is a chemical compound with a molecular formula of C8H19N3. It is a derivative of the amino acid alanine and is commonly used in scientific research as a building block for the synthesis of various compounds. The aim of
作用機序
The mechanism of action of 4-Piperazin-1-ylbutan-2-amine is not fully understood, but it is believed to act as a modulator of various signaling pathways in the body. It has been shown to inhibit the activity of certain enzymes such as protein kinases, which are involved in cell signaling and regulation. This compound has also been found to modulate the activity of certain receptors such as the sigma-1 receptor, which is involved in various physiological processes including pain perception, mood regulation, and memory formation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in the body. It has been found to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
実験室実験の利点と制限
One of the major advantages of using 4-Piperazin-1-ylbutan-2-amine in lab experiments is its versatility as a building block for the synthesis of various compounds. It is also readily available and relatively inexpensive. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments. Additionally, this compound may have off-target effects, which may complicate the interpretation of experimental results.
将来の方向性
There are several future directions for the use of 4-Piperazin-1-ylbutan-2-amine in scientific research. One potential application is in the development of novel therapeutics for the treatment of cancer and neurodegenerative diseases. This compound may also have potential applications in the development of new anti-inflammatory agents. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential off-target effects.
Conclusion:
In conclusion, this compound is a versatile chemical compound that has been widely used in scientific research as a building block for the synthesis of various compounds. It has also been found to have potential therapeutic applications for the treatment of cancer, neurodegenerative diseases, and inflammation. However, further research is needed to fully understand its mechanism of action and potential off-target effects.
合成法
The synthesis of 4-Piperazin-1-ylbutan-2-amine involves the reaction of 1,4-dibromobutane with piperazine in the presence of sodium hydride. This reaction leads to the formation of 4-piperazin-1-ylbutan-2-ol, which is subsequently converted to this compound by reaction with ammonium chloride. The final product obtained is a white crystalline powder that is soluble in water and ethanol.
科学的研究の応用
4-Piperazin-1-ylbutan-2-amine has been widely used in scientific research as a building block for the synthesis of various compounds such as inhibitors of protein kinases, anti-tumor agents, and anti-inflammatory agents. It has also been used in the development of potential therapeutic agents for the treatment of diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
特性
CAS番号 |
128364-84-1 |
|---|---|
分子式 |
C8H19N3 |
分子量 |
157.26 g/mol |
IUPAC名 |
4-piperazin-1-ylbutan-2-amine |
InChI |
InChI=1S/C8H19N3/c1-8(9)2-5-11-6-3-10-4-7-11/h8,10H,2-7,9H2,1H3 |
InChIキー |
CSCMDYAIXKDETC-UHFFFAOYSA-N |
SMILES |
CC(CCN1CCNCC1)N |
正規SMILES |
CC(CCN1CCNCC1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





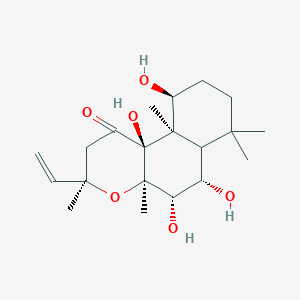
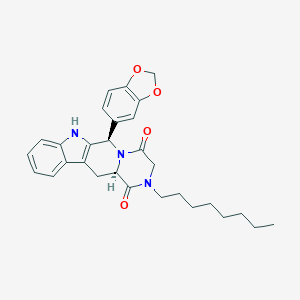




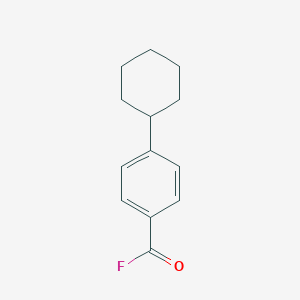
![[(E,2S,3R)-3-hydroxy-2-[11-(pyren-1-ylsulfonylamino)undecanoylamino]octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B144251.png)
